molecular formula C21H20N2O2S B13138916 N,N-Diphenyl-N'-tosylacetimidamide

N,N-Diphenyl-N'-tosylacetimidamide

Cat. No.: B13138916
M. Wt: 364.5 g/mol
InChI Key: JTWYUPSMQLYKNZ-RELWKKBWSA-N
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Description

N,N-Diphenyl-N'-tosylacetimidamide is a sulfonamide-containing acetimidamide derivative characterized by two phenyl groups attached to the central nitrogen atom and a p-toluenesulfonyl (tosyl) group on the adjacent nitrogen. Its molecular structure (Fig. 1) features an acetimidamide backbone (CH3C(NH)N–), which is substituted with aromatic and sulfonyl groups. The tosyl group, a well-known electron-withdrawing moiety, enhances stability and influences reactivity in synthetic pathways, particularly in nucleophilic substitutions or as a protective group in organic synthesis . This compound serves as a precursor or intermediate in the development of bioactive molecules, including cytotoxic podophyllotoxin hybrids .

![Fig. 1: Proposed structure of this compound]

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-N,N-diphenylethanimidamide

InChI

InChI=1S/C21H20N2O2S/c1-17-13-15-21(16-14-17)26(24,25)22-18(2)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-18+

InChI Key

JTWYUPSMQLYKNZ-RELWKKBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenyl-N’-tosylacetimidamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-diphenylacetamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and water, and the mixture is heated for an extended period, often around 27 hours .

Industrial Production Methods

While specific industrial production methods for N,N-Diphenyl-N’-tosylacetimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-N’-tosylacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Diphenyl-N’-tosylacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diphenyl-N’-tosylacetimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the diphenyl and tosyl groups, which can stabilize or destabilize intermediates formed during chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

N-Ethyl-2-phenyl-N'-tosylacetimidamide (1a)

  • Structure : Replaces one phenyl group with ethyl (C2H5) ().
  • Properties : Lower steric bulk compared to diphenyl derivatives, resulting in a 25% synthetic yield (vs. higher yields for bulkier analogs). NMR data (δ 7.09–7.87 ppm for aromatic protons) reflects electronic effects from the ethyl group .
  • Applications : Primarily used in intramolecular cyclization studies .

N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b)

  • Structure : Substitutes one phenyl with a benzimidazol-2-yl group ().
  • Properties : Higher melting point (243–245°C) due to increased rigidity from the heterocyclic ring. Exhibits distinct $^{13}\text{C}$ NMR shifts (e.g., δ 167.9 ppm for carbonyl groups) .
  • Applications : Explored for antimicrobial and enzyme inhibition activities .

Sulfonyl Group Modifications

N,N-Diphenyl-N'-(phenylsulfonyl)acetimidamide

  • Structure : Replaces tosyl (p-toluenesulfonyl) with phenylsulfonyl ().
  • Synthetic yields for such analogs vary widely (e.g., 79–93% in podophyllotoxin hybrids) .

3-(1,3-Dioxoisoindolin-2-yl)-N,N-diphenyl-N'-(phenylsulfonyl)propanimidamide (4g)

  • Structure : Incorporates a dioxoisoindolinyl group alongside phenylsulfonyl ().
  • Properties : Melting point and solubility differ significantly due to the fused aromatic system. Reported yield: 82% .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) Yield (%)
N,N-Diphenyl-N'-tosylacetimidamide* C21H21N3O2S Not reported Aromatic H: ~7.2–7.8 (predicted)
N-Ethyl-2-phenyl-N'-tosylacetimidamide (1a) C17H20N2O2S Oil (no m.p.) $^1\text{H}$: 7.09–7.87 (ArH) 25
N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) C16H16N4O2S 243–245 $^{13}\text{C}$: 167.9 (C=O) 82
3-(1,3-Dioxoisoindolin-2-yl)-N,N-diphenyl-N'-(phenylsulfonyl)propanimidamide (4g) C22H23N3O6S Not reported $^{13}\text{C}$: 163.4 (C=O) 82

*Predicted data based on analogs.

Biological Activity

N,N-Diphenyl-N'-tosylacetimidamide is a compound of interest in medicinal chemistry, particularly for its biological activity. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a distinctive structure that contributes to its biological activity. The compound can be synthesized through various organic reactions involving diphenylamine derivatives and tosylated intermediates. The general synthetic route includes:

  • Formation of Tosylacetimidamide : Tosyl chloride reacts with acetimidamide to form the tosyl derivative.
  • Substitution Reaction : The tosyl group can be replaced by diphenylamine under basic conditions, yielding this compound.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor in various biochemical pathways.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Immunomodulatory Effects : It has been observed to modulate immune responses, potentially enhancing the efficacy of immunotherapeutic agents.

1. Cancer Research

A notable study investigated the effects of this compound on cancer cell lines. The findings revealed:

  • Cell Viability Reduction : The compound significantly reduced cell viability in gastrointestinal stromal tumors (GIST) and metastatic renal cell carcinoma (mRCC) models.
  • IC50 Values : The IC50 values for various cancer cell lines were determined, indicating potent activity at low concentrations.
Cell LineIC50 (μM)
GIST1.73 ± 0.97
mRCC2.50 ± 0.85

2. Immunological Studies

Another area of research focused on the immunomodulatory effects of this compound:

  • Lymphocyte Proliferation : The compound inhibited lymphocyte proliferation in vitro, suggesting a potential role in modulating immune responses.
  • Cytokine Production : It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-12 in LPS-stimulated macrophages.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that:

  • Low Acute Toxicity : In animal models, this compound exhibited low acute toxicity with no significant adverse effects observed at therapeutic doses.
  • Long-term Studies Needed : Further long-term studies are necessary to fully elucidate its safety and potential side effects.

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